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2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine
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Overview
Description
2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with a complex structure that includes both an amine group and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multi-step organic reactions. One common method includes the reduction of a nitro compound to an amine, followed by a series of cyclization and substitution reactions. For instance, starting from a nitroaromatic compound, the nitro group can be reduced to an amine using hydrogenation over a palladium catalyst. Subsequent steps may involve cyclization reactions under acidic or basic conditions to form the tetrahydronaphthalene ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are chosen to minimize costs and environmental impact, adhering to principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of amides or other functionalized derivatives.
Scientific Research Applications
2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)indole
- 7-methyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
What sets 2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine apart from similar compounds is its unique combination of structural features. The presence of both an amine group and a tetrahydronaphthalene ring system allows for a diverse range of chemical reactions and potential applications. This compound’s specific arrangement of atoms can lead to unique interactions with biological targets, making it a valuable molecule in drug discovery and development.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(aminomethyl)-7-methyl-3,4-dihydro-1H-naphthalen-2-amine |
InChI |
InChI=1S/C12H18N2/c1-9-2-3-10-4-5-12(14,8-13)7-11(10)6-9/h2-3,6H,4-5,7-8,13-14H2,1H3 |
InChI Key |
FECPQDXTBCXMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(C2)(CN)N)C=C1 |
Origin of Product |
United States |
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